molecular formula C19H34N2O8 B6350658 (R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate CAS No. 1301706-76-2

(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate

Cat. No. B6350658
CAS RN: 1301706-76-2
M. Wt: 418.5 g/mol
InChI Key: HCNKZGJFFYKTGU-SNXORLAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate” is a chemical compound. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), two ethoxy groups attached to the 4-position of the ring, and a Boc-protected aminomethyl group attached to the 2-position of the ring .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the amine. This is a common step in peptide synthesis and other organic reactions .

Scientific Research Applications

(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate is a versatile compound that has a variety of applications in scientific research. It is used in organic synthesis to synthesize a variety of compounds including peptides, amino acids, and other organic molecules. It is also used in the study of enzyme kinetics and in the study of biochemical and physiological processes.

Mechanism of Action

(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate acts as a catalyst in the condensation of Boc-protected amino acids with (R)-(+)-2-amino-4,4-diethoxypiperidine. The reaction is catalyzed by the presence of a strong acid such as p-toluenesulfonic acid, which protonates the nitrogen atom of the Boc-protected amino acid, allowing it to react with the (R)-(+)-2-amino-4,4-diethoxypiperidine.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to have a wide range of effects on enzymes, proteins, and other cellular components. It has been shown to have inhibitory effects on enzymes such as acetylcholinesterase, and it has been shown to have a variety of effects on proteins, including the inhibition of protein synthesis and the activation of protein degradation.

Advantages and Limitations for Lab Experiments

(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to work with in a variety of solvents. It is also a relatively inexpensive compound, making it an economical choice for research purposes. However, it is also a relatively unstable compound and can react with other compounds, making it difficult to work with in some cases.

Future Directions

There are a number of potential future directions for research involving (R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate. One potential direction is to further explore its biochemical and physiological effects and to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in drug synthesis and to explore its potential as a therapeutic agent. Finally, further research could be done to explore its potential uses in the synthesis of other compounds and its potential as a catalyst in other reactions.

Synthesis Methods

(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate can be synthesized from a variety of starting materials including (R)-(+)-2-amino-4,4-diethoxypiperidine, Boc-protected amino acids, and fumaric acid. The most common method of synthesis is by condensation of Boc-protected amino acids with (R)-(+)-2-amino-4,4-diethoxypiperidine in the presence of an acid catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization from aqueous ethanol.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific hazards would depend on the exact structure of the compound .

properties

IUPAC Name

(E)-but-2-enedioic acid;tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-16-12(10-15)11-17-13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12,16H,6-11H2,1-5H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNKZGJFFYKTGU-SNXORLAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCNC(C1)CNC(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN[C@H](C1)CNC(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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